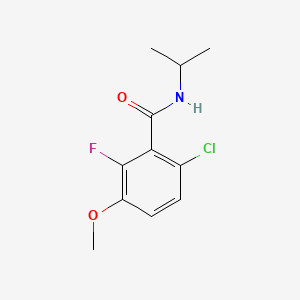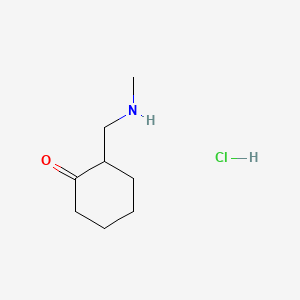![molecular formula C16H12Cl4 B14033445 4,7,12,15-Tetrachloro[2.2]paracyclophane CAS No. 25826-07-7](/img/structure/B14033445.png)
4,7,12,15-Tetrachloro[2.2]paracyclophane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,12,15-Tetrachloro[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a cyclophane compound known for its unique structural properties. This compound is particularly significant due to its role as a precursor to parylene D, a polymer used extensively in microelectronic engineering, automotive, and medical industries for its excellent dielectric properties, thermal stability, and chemical inertness .
Métodos De Preparación
The synthesis of 4,7,12,15-Tetrachloro[2.2]paracyclophane typically involves a multi-step process starting from 2,5-dichloro-p-xylene. The initial step involves bromination using a H₂O₂–HBr system, which is both organic-waste-free and organic-solvent-free . This is followed by the Winberg elimination–dimerization step, where aqueous sodium hydroxide solution is used instead of silver oxide for anion exchange, significantly improving the product yield . Industrial production methods often adopt similar green chemistry protocols to ensure environmental sustainability.
Análisis De Reacciones Químicas
4,7,12,15-Tetrachloro[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution can introduce different functional groups onto the benzene rings.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Polymerization: The compound can be polymerized to form parylene D, which is used for coating applications.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,7,12,15-Tetrachloro[2.2]paracyclophane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing parylene D, which is used in coatings for electronic devices.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems due to their stability and inertness.
Medicine: Parylene D coatings are used in medical devices to enhance their durability and biocompatibility.
Mecanismo De Acción
The mechanism by which 4,7,12,15-Tetrachloro[2.2]paracyclophane exerts its effects is primarily through its ability to form stable, inert coatings. The molecular targets and pathways involved include the interaction of the polymerized form (parylene D) with various substrates, providing a protective barrier that enhances the durability and performance of the coated materials .
Comparación Con Compuestos Similares
4,7,12,15-Tetrachloro[2.2]paracyclophane is unique due to its four chlorine atoms, which enhance its stability and inertness compared to other [2.2]paracyclophane derivatives. Similar compounds include:
[2.2]Paracyclophane: The parent compound, used as a precursor for various derivatives.
4,16-Dichloro[2.2]paracyclophane: A derivative with two chlorine atoms, offering different properties and applications.
4,16-Dibromo[2.2]paracyclophane: Another halogenated derivative with distinct reactivity and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
25826-07-7 |
|---|---|
Fórmula molecular |
C16H12Cl4 |
Peso molecular |
346.1 g/mol |
Nombre IUPAC |
5,11,13,15-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene |
InChI |
InChI=1S/C16H12Cl4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2 |
Clave InChI |
NPQWNPGMMVAOHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Cl)Cl)C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)





![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)




![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
